5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol

Catalog No.
S3019906
CAS No.
748776-58-1
M.F
C16H22ClN3S
M. Wt
323.88
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thi...

CAS Number

748776-58-1

Product Name

5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol

IUPAC Name

3-(4-chlorophenyl)-4-octyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C16H22ClN3S

Molecular Weight

323.88

InChI

InChI=1S/C16H22ClN3S/c1-2-3-4-5-6-7-12-20-15(18-19-16(20)21)13-8-10-14(17)11-9-13/h8-11H,2-7,12H2,1H3,(H,19,21)

InChI Key

WHHIEPBEFAZURJ-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl

Solubility

not available

Octyl-chlorophenyl-triazole-thiol is an organic molecule containing a 1,2,4-triazole ring, a chlorophenyl group (chlorine attached to a phenyl ring), an octyl group (eight-carbon chain), and a thiol group (sulfhydryl group, -SH). Triazole-thiols are a class of compounds with various potential applications in material science and medicinal chemistry [].


Molecular Structure Analysis

The key features of the molecule include:

  • 1,2,4-Triazole Ring: This five-membered heterocyclic ring contains three nitrogen atoms and two carbon atoms. Triazoles are known for their stability and diverse applications [].
  • Chlorophenyl Group: The presence of chlorine on the phenyl ring can influence the compound's reactivity and electronic properties.
  • Octyl Group: The eight-carbon chain can affect the lipophilicity (fat solubility) of the molecule, potentially impacting its interaction with biological systems.
  • Thiol Group: The -SH group can participate in various chemical reactions, including binding to metals and forming disulfides.

Chemical Reactions Analysis

  • Nucleophilic substitution: The thiol group can act as a nucleophile, reacting with suitable electrophiles.
  • Oxidation: The thiol group can be oxidized to a disulfide bond (-S-S-).
  • Metal coordination: The thiol group can coordinate with metal ions.

The synthesis pathway for this specific molecule is also not documented in the scientific literature. Triazole-thiols can be generally synthesized through various methods, including click chemistry or cycloaddition reactions involving hydrazides and alkynes.


Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to the presence of the octyl chain, the molecule is likely hydrophobic and could be a solid at room temperature.
  • Low water solubility: The hydrophobic octyl group might limit water solubility.
  • Relatively stable: Triazole rings are generally stable.

While preliminary information suggests 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol (5-Cl-Ph-Oct-Triazole-3-thiol) exists, extensive scientific research applications are not readily available.

  • Chemical Databases:
    • PubChem lists the compound with a registry number but limited details regarding specific research applications [].
    • Vendors like Sigma-Aldrich and VWR offer the chemical but lack information on its scientific research use [, ].

XLogP3

5.7

Dates

Modify: 2023-08-17

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